

An In-depth Technical Guide to Dipropetryn (CAS: 4147-51-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropetryn*

Cat. No.: *B1670747*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropetryn (CAS number 4147-51-7) is a selective, pre-emergence herbicide belonging to the s-triazine class of chemicals.^[1] It is primarily used for the control of pigweed and Russian thistle in cotton crops grown in sandy soils.^[1] This technical guide provides a comprehensive overview of **Dipropetryn**, including its chemical and physical properties, mechanism of action, toxicological profile, environmental fate, and detailed experimental protocols for its synthesis and analysis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

Dipropetryn is a white crystalline solid at room temperature.^[1] Its chemical structure and key properties are summarized in the tables below.

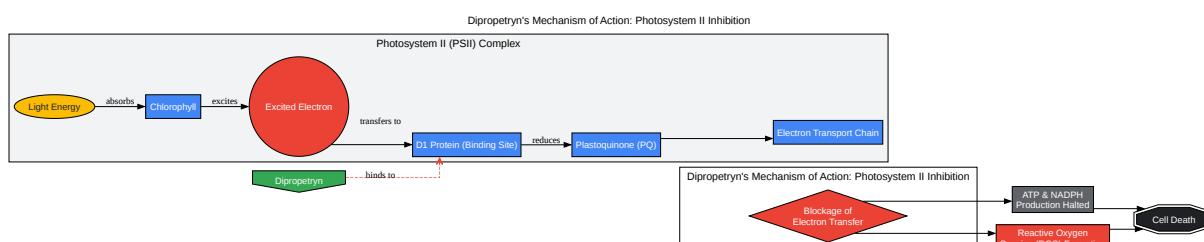
Identifier	Value
Chemical Name	2-(ethylthio)-4,6-bis(isopropylamino)-s-triazine
CAS Number	4147-51-7
Molecular Formula	C ₁₁ H ₂₁ N ₅ S
Molecular Weight	255.38 g/mol
Canonical SMILES	CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C
InChI Key	NPWMZOGDXOFZIN-UHFFFAOYSA-N
Property	Value
Melting Point	104-106 °C
Boiling Point	413.0 ± 28.0 °C (Predicted)
Density	1.16 g/cm ³ (Rough Estimate)
Vapor Pressure	7.3 x 10 ⁻⁷ mm Hg at 20°C
Water Solubility	16.0 mg/L at 20°C[1]
Solubility in Organic Solvents	Soluble in aromatic and chlorinated hydrocarbon solvents.[1]

Mechanism of Action: Inhibition of Photosynthesis

Dipropetryn's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. Specifically, it acts as a photosystem II (PSII) inhibitor.

The process begins with the absorption of light energy by chlorophyll molecules within PSII, leading to the excitation of an electron. This high-energy electron is then transferred through a series of electron carriers embedded in the thylakoid membrane. **Dipropetryn** disrupts this electron transport chain by binding to the D1 protein of the PSII complex. This binding event blocks the transfer of electrons from plastoquinone (PQ) to the subsequent carriers in the chain. The interruption of electron flow halts the production of ATP and NADPH, which are essential energy-carrying molecules required for carbon fixation and other metabolic processes.

in the plant. The blockage also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.



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Caption: **Dipropetryn** inhibits photosynthesis by blocking electron transport in Photosystem II.

Toxicological Profile

The acute toxicity of **Dipropetryn** has been evaluated in various animal models. The available data are summarized in the table below. It is important to note that chronic toxicity and mutagenicity studies for **Dipropetryn** are limited.

Test	Species	Route	Value	Toxicity Category
Acute Oral Toxicity	Rat	Oral	LD ₅₀ > 2,197 mg/kg	III
Acute Dermal Toxicity	Rabbit	Dermal	LD ₅₀ > 10,000 mg/kg	IV
Acute Inhalation Toxicity	Rat	Inhalation	LC ₅₀ > 320 mg/L (1-hour exposure)	IV
Skin Irritation	Rabbit	Dermal	Not an irritant	IV
Eye Irritation	Rabbit	Ocular	Not an irritant	IV
Avian Acute Oral Toxicity	Bird	Oral	LD ₅₀ > 1,000 mg/kg	Slightly Toxic
96-hour Fish Toxicity	Bluegill Sunfish	Aquatic	LC ₅₀ = 3.13 ppm	Moderately Toxic
96-hour Fish Toxicity	Rainbow Trout	Aquatic	LC ₅₀ = 2.11 ppm	Moderately Toxic

Environmental Fate

Dipropetryn exhibits moderate persistence in the environment. Its fate is influenced by soil type, microbial activity, and sunlight.

- Adsorption and Leaching: **Dipropetryn** is more readily adsorbed in soils with high clay and organic matter content. This adsorption reduces its potential for leaching into groundwater.
- Microbial Breakdown: Soil microorganisms play a significant role in the degradation of **Dipropetryn**.
- Photodecomposition and Volatilization: Losses from photodecomposition and volatilization are considered to be slight.

- Persistence: Under typical environmental conditions and at recommended application rates, the residual activity of **Dipropetryn** is estimated to be between 1 to 3 months.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and toxicological evaluation of **Dipropetryn**. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of Dipropetryn (General Protocol for s-Triazines)

This protocol describes a general method for the synthesis of s-triazine derivatives, which can be adapted for **Dipropetryn**. The synthesis involves a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.

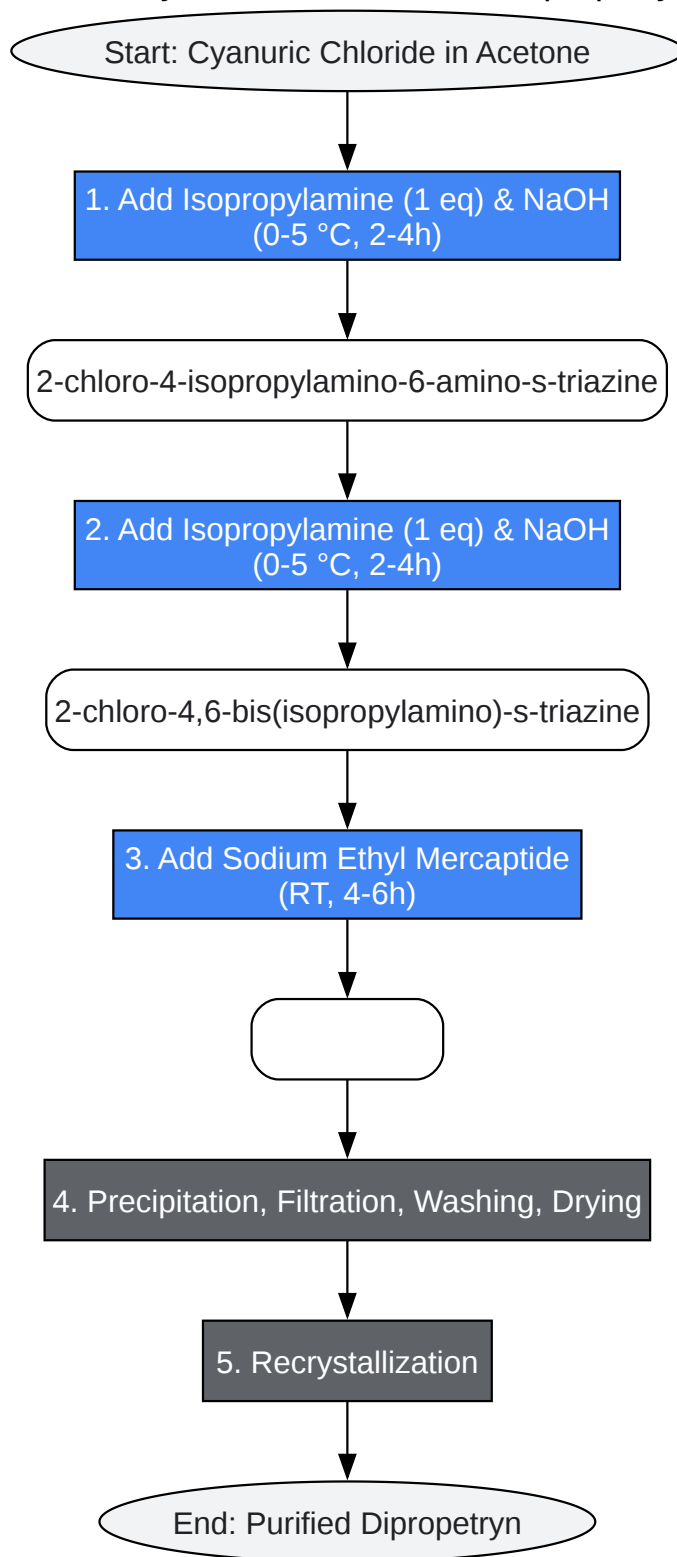
Materials:

- Cyanuric chloride
- Isopropylamine
- Ethyl mercaptan
- Sodium hydroxide (NaOH)
- Acetone
- Ice
- Stirring apparatus
- Round-bottom flask
- Dropping funnel
- Filtration apparatus

Procedure:

- First Substitution: Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom flask equipped with a stirrer and cooled in an ice bath to 0-5 °C.
- Slowly add a solution of isopropylamine (1 equivalent) in water to the cyanuric chloride solution while maintaining the temperature below 5 °C.
- Simultaneously, add a solution of sodium hydroxide (1 equivalent) dropwise to neutralize the HCl formed during the reaction.
- Stir the reaction mixture for 2-4 hours at 0-5 °C.
- Second Substitution: To the reaction mixture, add a second equivalent of isopropylamine solution and sodium hydroxide solution under the same temperature conditions and stir for another 2-4 hours.
- Third Substitution: Prepare a solution of sodium ethyl mercaptide by reacting ethyl mercaptan with sodium hydroxide in water.
- Slowly add the sodium ethyl mercaptide solution to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Filter the solid product, wash with water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene.

General Synthesis Workflow for Dipropetryn



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Caption: A generalized workflow for the synthesis of **Dipropetryn**.

Analytical Method: QuEChERS for Dipropetryn Residue in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. This protocol provides a general procedure that can be adapted for the determination of **Dipropetryn** in soil samples followed by LC-MS/MS or GC-MS analysis.

Materials:

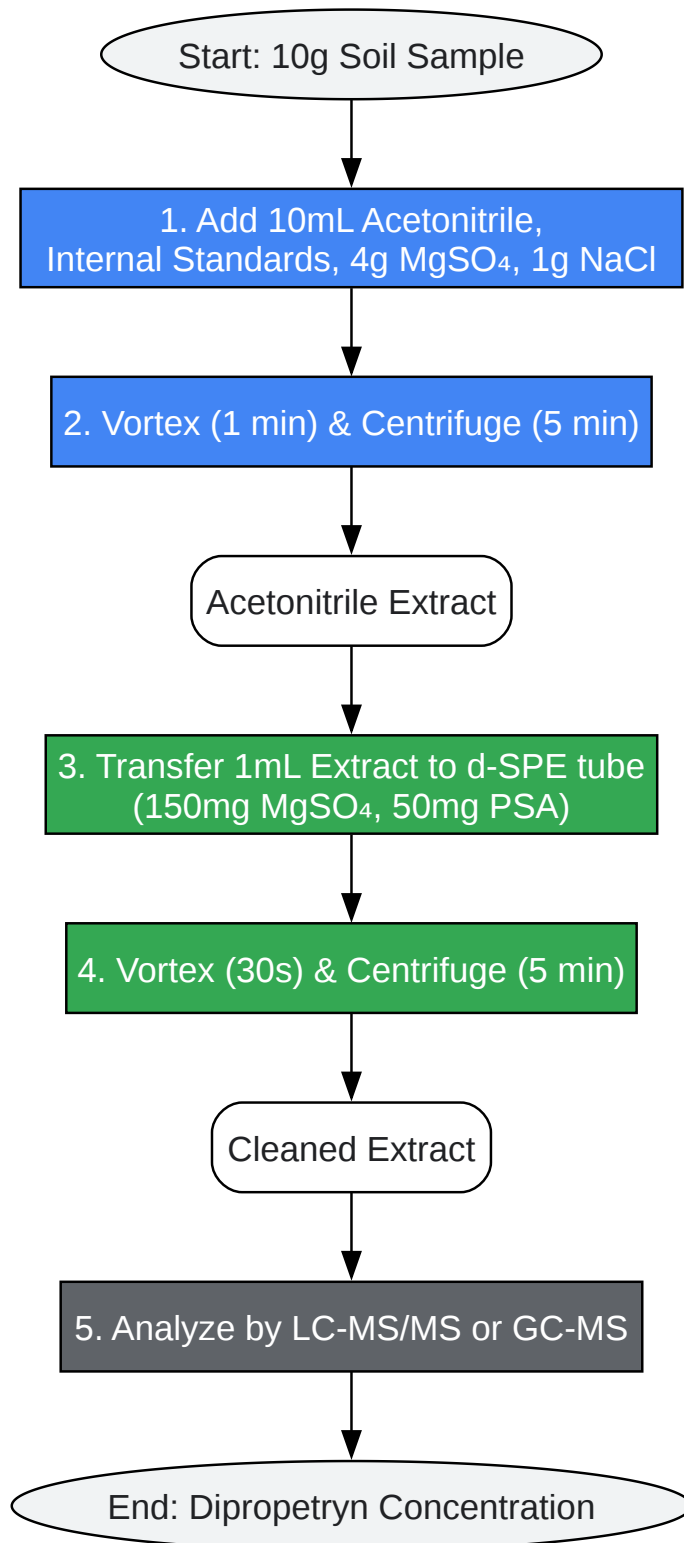
- Soil sample
- Acetonitrile (ACN)
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing MgSO_4 and primary secondary amine (PSA) sorbent
- Centrifuge and centrifuge tubes
- Vortex mixer
- LC-MS/MS or GC-MS system

Procedure:

- Sample Extraction:
 - Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate internal standards.
 - Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .

- Securely cap the tube and vortex vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive SPE Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO_4 and 50 mg PSA.
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
- Analysis:
 - Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.
 - Prepare matrix-matched standards for calibration to compensate for matrix effects.

QuEChERS Workflow for Dipropetryn Analysis in Soil



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Caption: A typical QuEChERS workflow for pesticide residue analysis in soil.

Toxicological Assay: Acute Oral Toxicity (LD₅₀) in Rats (Up-and-Down Procedure)

This protocol outlines a general procedure for determining the acute oral LD₅₀ of a substance in rats, following the Up-and-Down Procedure (UDP). This method is designed to reduce the number of animals required while still providing a statistically valid estimate of the LD₅₀.

Materials:

- Test substance (**Dipropetryn**)
- Vehicle for administration (e.g., corn oil, water)
- Young adult rats (e.g., Sprague-Dawley or Wistar), typically females
- Oral gavage needles
- Animal cages and appropriate housing facilities
- Balances for weighing animals and the test substance

Procedure:

- Dose Selection: Based on available information, select a starting dose with a moderate expectation of toxicity. A default starting dose of 175 mg/kg can be used if no prior information is available.
- Dosing:
 - Administer the starting dose to a single animal by oral gavage.
 - Observe the animal for signs of toxicity and mortality for up to 48 hours.
- Dose Adjustment:
 - If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).
 - If the animal dies, the next animal receives a lower dose (e.g., by a factor of 3.2).

- Continuation: Continue this sequential dosing of individual animals until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred, or a maximum number of animals has been used).
- Observation: Observe all animals for at least 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Record body weights and any mortalities.
- LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death) at the different dose levels.

Logical Flow of the Up-and-Down Procedure for LD₅₀[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the decision-making process in the Up-and-Down Procedure for LD₅₀ determination.

Conclusion

Dipropetryn is an effective s-triazine herbicide with a well-defined mechanism of action involving the inhibition of photosystem II. Its toxicological profile indicates low to moderate acute toxicity, and its environmental persistence is influenced by soil characteristics and microbial degradation. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and toxicological assessment of **Dipropetryn**. Further research, particularly in the areas of chronic toxicity and the development of more specific and sensitive analytical methods, will continue to enhance our understanding of this compound and its impact.

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References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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